molecular formula C23H21N3O4S B12639115 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide

4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide

Cat. No.: B12639115
M. Wt: 435.5 g/mol
InChI Key: CYSXHOLSTGXQPK-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoxaline core with a dimethoxyphenyl group and a sulfonamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C23H21N3O4S/c1-24-31(27,28)17-10-7-15(8-11-17)18-5-4-6-19-23(18)26-20(14-25-19)16-9-12-21(29-2)22(13-16)30-3/h4-14,24H,1-3H3

InChI Key

CYSXHOLSTGXQPK-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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